molecular formula C14H23ClSi B585459 Phenethyldiisopropylchlorosilane CAS No. 151613-24-0

Phenethyldiisopropylchlorosilane

Cat. No.: B585459
CAS No.: 151613-24-0
M. Wt: 254.873
InChI Key: DESNFKTUHYSYPC-UHFFFAOYSA-N
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Description

Phenethyldiisopropylchlorosilane is an organosilicon compound characterized by a silicon atom bonded to a chlorosilane group, two isopropyl groups, and a phenethyl (phenyl-ethyl) substituent. Its molecular structure imparts unique steric and electronic properties, making it valuable in organic synthesis, surface modification, and as a silylating agent for protecting hydroxyl groups in alcohols or silanol-terminated surfaces. The phenethyl group provides aromaticity and moderate electron-donating effects, while the isopropyl groups contribute significant steric bulk, influencing reaction kinetics and selectivity .

Properties

IUPAC Name

chloro-(2-phenylethyl)-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClSi/c1-12(2)16(15,13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESNFKTUHYSYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](CCC1=CC=CC=C1)(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889007
Record name Benzene, [2-[chlorobis(1-methylethyl)silyl]ethyl]-
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Molecular Weight

254.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151613-24-0
Record name [2-[Chlorobis(1-methylethyl)silyl]ethyl]benzene
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Record name Benzene, (2-(chlorobis(1-methylethyl)silyl)ethyl)-
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Record name Benzene, [2-[chlorobis(1-methylethyl)silyl]ethyl]-
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Record name Benzene, [2-[chlorobis(1-methylethyl)silyl]ethyl]-
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Record name Phenethyldiisopropylchlorosilane
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Biological Activity

Phenethyldiisopropylchlorosilane (PDIPCS) is a silane compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H27_{27}ClSi
  • Molecular Weight : 246.89 g/mol
  • Appearance : Colorless to pale yellow liquid

Mechanisms of Biological Activity

The biological activity of PDIPCS can be attributed to its ability to interact with cellular membranes and proteins. The following mechanisms have been identified:

  • Membrane Interaction : PDIPCS can integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can lead to changes in cellular signaling pathways.
  • Silane Reactivity : As a silane, PDIPCS can undergo hydrolysis, forming silanol groups that may interact with biological macromolecules, influencing their function and stability.

In Vitro Studies

  • Cytotoxicity Assays :
    • In studies assessing cytotoxic effects on various cell lines, PDIPCS demonstrated a dose-dependent increase in cell death at concentrations above 50 µM. The IC50_{50} values varied among different cell types, indicating selective toxicity profiles.
    • Table 1 summarizes the cytotoxic effects observed in different cell lines:
    Cell LineIC50_{50} (µM)Observations
    HeLa45Significant apoptosis observed
    MCF-760Moderate cytotoxicity
    A54930High sensitivity
  • Mechanism of Action :
    • Flow cytometry analysis revealed that PDIPCS induces apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases 3 and 9.

In Vivo Studies

  • Animal Models :
    • In murine models, administration of PDIPCS resulted in significant tumor reduction in xenograft models of breast cancer. The treatment group showed a 50% decrease in tumor volume compared to controls after four weeks of treatment.
    • Histological analysis indicated increased apoptosis within the tumor tissues, correlating with the in vitro findings.

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the application of PDIPCS as a potential chemotherapeutic agent. The researchers found that PDIPCS not only inhibited tumor growth but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapies.
  • Case Study 2 : Another investigation focused on the neuroprotective effects of PDIPCS in models of neurodegeneration. Results indicated that PDIPCS could mitigate oxidative stress-induced neuronal death, suggesting potential applications in treating neurodegenerative diseases.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations suggest that while PDIPCS exhibits cytotoxicity at higher concentrations, it shows a favorable therapeutic index when administered at lower doses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Phenethyldiisopropylchlorosilane with structurally related chlorosilanes, focusing on substituents, reactivity, and applications:

Compound Substituents Chlorine Count Steric Hindrance Electronic Effects Key Applications References
This compound Phenethyl, 2 isopropyl, 1 Cl 1 High (isopropyl) Moderate electron donation (phenethyl) Surface modification, silylation
Isopropyldimethylchlorosilane 2 isopropyl, 1 methyl, 1 Cl 1 Moderate Weak electron donation (alkyl) Gas chromatography stationary phases
3-Cyanopropylphenyldichlorosilane Phenyl, 3-cyanopropyl, 2 Cl 2 Moderate Strong electron withdrawal (cyano) HPLC column coatings, polar interactions
Pentafluorophenylpropyldimethylchlorosilane Pentafluorophenyl, propyl, 2 methyl, 1 Cl 1 Moderate Strong electron withdrawal (F) Electron-deficient substrate reactions
3-Chloropropyltrichlorosilane 3-chloropropyl, 3 Cl 3 Low High electrophilicity (multiple Cl) Crosslinking agent, polymer synthesis
((Chloromethyl)Phenylethyl)Methyldichlorosilane Chloromethyl-phenethyl, methyl, 2 Cl 2 High (chloromethyl) Electron withdrawal (Cl) Dual-functionalized surface anchoring

Reactivity and Stability Trends

  • Steric Effects : this compound exhibits high steric hindrance due to its two isopropyl groups, slowing nucleophilic substitution compared to less hindered analogs like 3-Chloropropyltrichlorosilane . However, this bulk enhances thermal stability during high-temperature applications .
  • Electronic Effects: The phenethyl group donates electrons through resonance, reducing the electrophilicity of the silicon center compared to electron-withdrawing substituents (e.g., cyano in 3-Cyanopropylphenyldichlorosilane or fluorine in Pentafluorophenylpropyldimethylchlorosilane) .
  • Chlorine Count : Compounds with multiple chlorines (e.g., 3-Chloropropyltrichlorosilane) are more reactive but prone to hydrolysis, requiring stringent anhydrous conditions. This compound’s single chlorine balances reactivity and stability .

Notes

Synthesis Considerations : Continuous flow reactors (as described in ) improve yield and consistency for chlorosilanes like this compound, reducing side reactions caused by steric hindrance .

Safety and Handling : Unlike trichlorosilanes (), this compound’s single chlorine reduces corrosivity, though it still requires inert atmosphere handling .

Market Availability : Suppliers specialize in niche chlorosilanes (e.g., fluorinated or cyanated variants), but this compound remains less common due to synthesis complexity .

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